molecular formula C13H12N4O B1436467 1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 890589-19-2

1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1436467
M. Wt: 240.26 g/mol
InChI Key: BXARNFFQUGEFKU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of new substituted pyrazolo[3,4-d]pyrimidin-4-ones involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrolysis, cyclization, and treatment with substituted anilines . Another reaction mentioned in the literature is the oxidation of the thiomethyl group using m-chloroperbenzoic acid .

Scientific Research Applications

Synthetic and Medicinal Aspects

  • Drug Development Applications : Pyrazolo[1,5-a]pyrimidine scaffold, similar in structure to the compound , is extensively used in drug discovery. Its broad range of medicinal properties includes anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, demonstrating its versatility as a building block for developing drug-like candidates. SAR studies on these derivatives have garnered significant attention, leading to various lead compounds for different disease targets. However, there is substantial potential for further exploitation of this scaffold in drug development (Cherukupalli et al., 2017).

Chemical Synthesis and Catalysis

  • Hybrid Catalysts in Synthesis : The pyranopyrimidine core, similar to the target compound, is crucial for the medicinal and pharmaceutical industries due to its synthetic and bioavailability applications. Recent reviews have covered synthetic pathways for developing derivatives of this scaffold using hybrid catalysts. This focus on the application of diverse catalysts underscores the importance of this structure in synthesizing lead molecules for pharmaceutical use (Parmar et al., 2023).

Regio-Orientation and Selectivity in Synthesis

  • Structural Assignment and Regio-Orientation : The regio-orientation in the synthesis of pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, is a critical area. It involves the reactions of 3(5)-aminopyrazoles with bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines. This area has seen considerable debate due to the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH, making it a significant focus for synthetic chemists (Mohamed & Mahmoud, 2019).

Optoelectronic Materials

  • Functionalized Quinazolines and Pyrimidines : Research into quinazoline and pyrimidine derivatives, including structures related to the compound , has extended to applications in electronic devices and luminescent elements. These compounds' inclusion in π-extended conjugated systems has been valuable for creating novel optoelectronic materials. This highlights the broader applicability of such heterocyclic compounds beyond pharmaceuticals (Lipunova et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown potential as antiviral, antimicrobial, and antitumor agents , suggesting that this compound could also have similar potential.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-3-4-10(5-9(8)2)17-12-11(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXARNFFQUGEFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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